molecular formula C19H18O5 B5760404 2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate

2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate

Cat. No. B5760404
M. Wt: 326.3 g/mol
InChI Key: YPUXXKLUJDALGA-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate, also known as AMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMPP is a derivative of curcumin, a natural compound found in turmeric, which has been studied extensively for its anti-inflammatory and antioxidant properties. In

Scientific Research Applications

Corrosion Inhibition

2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate has been studied in the context of corrosion inhibition. A research by Abu-Rayyan et al. (2022) focused on the synthesis and characterization of new acrylamide derivatives, including compounds related to 2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds showed effective corrosion inhibition properties, indicating their potential application in protecting metals from corrosive environments Abu-Rayyan et al., 2022.

Antibacterial Applications

The antibacterial properties of compounds related to 2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate have been explored. Killi, Paul, and Gundloori (2015) synthesized new (meth)acrylate monomers, closely related to the compound of interest, for potential application as antibacterial wound dressing materials. Their study demonstrated the antibacterial efficacy of these compounds against Staphylococcus aureus, highlighting their potential in medical applications Killi, Paul, & Gundloori, 2015.

Tyrosinase Inhibitors in Cosmetics

Sheng et al. (2018) investigated the use of cinnamic acid ester derivatives, including (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate, as tyrosinase inhibitors. These compounds showed promise in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. This finding suggests potential applications in cosmetic products for skin lightening or to prevent hyperpigmentation Sheng et al., 2018.

Synthesis and Crystal Structure Analysis

In the field of chemistry, the synthesis and crystal structure of derivatives of 2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate have been extensively studied. Kavitha et al. (2006) described the synthesis of a new dipolarophile closely related to the compound , highlighting the importance of such studies in understanding the chemical behavior and potential applications of these substances Kavitha et al., 2006.

Polymer Applications

Research has also been conducted on the use of derivatives of 2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate in the synthesis of polymers. Nanjundan, Selvamalar, and Jayakumar (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, indicating potential applications in the field of polymer science Nanjundan, Selvamalar, & Jayakumar, 2004.

properties

IUPAC Name

(2-acetyl-5-methoxyphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-13(20)17-10-9-16(23-3)12-18(17)24-19(21)11-6-14-4-7-15(22-2)8-5-14/h4-12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUXXKLUJDALGA-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-acetyl-5-methoxyphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 5
Reactant of Route 5
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 6
Reactant of Route 6
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.